molecular formula C12H15ClN2O B1453337 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride CAS No. 1030022-56-0

1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride

Cat. No. B1453337
CAS RN: 1030022-56-0
M. Wt: 238.71 g/mol
InChI Key: DFPDEOSIXCZPBA-UHFFFAOYSA-N
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Description

Quinolinones are a class of organic compounds that are structurally similar to quinoline . They are often used as building blocks in the synthesis of more complex compounds, including pharmaceuticals .


Molecular Structure Analysis

Quinolinones have a bicyclic structure with a benzene ring fused to a pyridone ring . The exact structure of “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” would depend on the positions of the methyl and methylamino groups on the quinolinone backbone.


Chemical Reactions Analysis

Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” can undergo would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For quinolinones, these properties can include melting point, boiling point, solubility, and stability . Specific properties for “1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride” are not available in the sources I accessed.

Scientific Research Applications

Antimicrobial and Antifungal Activities
Compounds related to 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride have been synthesized and investigated for their antimicrobial properties. Specifically, 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones demonstrated significant antibacterial and antifungal activities against various pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Alagarsamy et al., 2007).

Antioxidant Efficiency in Lubricants
Derivatives of quinolinones, including those structurally related to 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride, have been explored for their antioxidant properties in lubricating greases. Research indicates that these compounds can effectively reduce the total acid number and oxygen pressure drop in lubricating greases, highlighting their potential in enhancing the longevity and performance of lubricants (Hussein, Ismail, & El-Adly, 2016).

Synthetic Routes and Chemical Transformations
Studies have also focused on the synthetic routes and chemical transformations involving quinolin-2(1H)-one derivatives. For instance, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline has been reinvestigated, providing new insights into the synthesis of 4-methyl-3-(phenylamino)quinolin-2(1H)-one, which opens up possibilities for the creation of novel compounds with potential applications in various fields (Fretz, Gaugler, & Schneider, 2000).

Pharmacological Investigations
Further pharmacological studies have been conducted on similar compounds, evaluating their potential as histamine H1-receptor blockers. These investigations revealed that certain 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones possess significant H1-receptor blocking activity, suggesting their utility in developing new therapeutic agents for allergies and other related conditions (Alagarsamy, 2004).

properties

IUPAC Name

1-methyl-3-(methylaminomethyl)quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-13-8-10-7-9-5-3-4-6-11(9)14(2)12(10)15;/h3-7,13H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPDEOSIXCZPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2N(C1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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